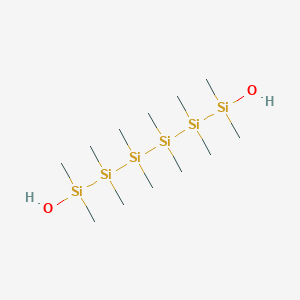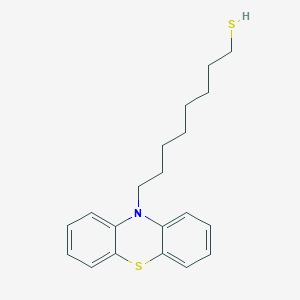
8-(10H-Phenothiazin-10-yl)octane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(10H-Phenothiazin-10-yl)octane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur atoms in their structure. They have been widely studied and utilized in various fields due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(10H-Phenothiazin-10-yl)octane-1-thiol typically involves the reaction of 10H-phenothiazine with an appropriate alkylating agent. One common method is the reaction of 10H-phenothiazine with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
8-(10H-Phenothiazin-10-yl)octane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenothiazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 8-(10H-Phenothiazin-10-yl)octane-1-thiol involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting its function and leading to various biological effects. Additionally, the thiol group can form covalent bonds with proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: The parent compound of 8-(10H-Phenothiazin-10-yl)octane-1-thiol.
2-(10H-Phenothiazin-10-yl)ethanol: A phenothiazine derivative with an ethanol group.
10-(2-Bromoethyl)-10H-phenothiazine: A phenothiazine derivative with a bromoethyl group.
Uniqueness
This compound is unique due to the presence of the octane-1-thiol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
193065-09-7 |
|---|---|
Molecular Formula |
C20H25NS2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
8-phenothiazin-10-yloctane-1-thiol |
InChI |
InChI=1S/C20H25NS2/c22-16-10-4-2-1-3-9-15-21-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)21/h5-8,11-14,22H,1-4,9-10,15-16H2 |
InChI Key |
JEAYEJKCERETEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
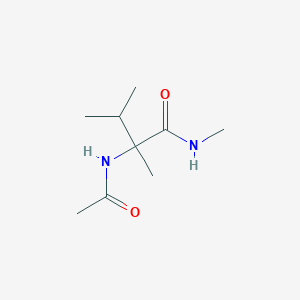
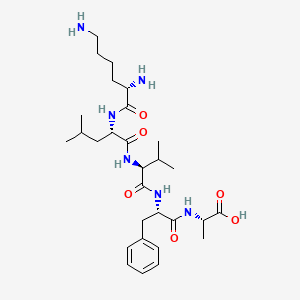

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
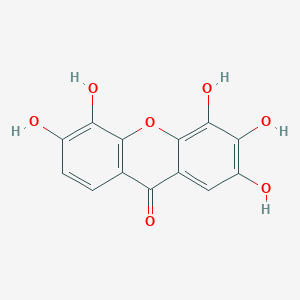
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
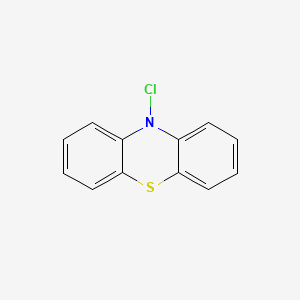
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
